molecular formula C19H16INO2 B15043101 (4Z)-2-(3-iodophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one

(4Z)-2-(3-iodophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B15043101
M. Wt: 417.2 g/mol
InChI Key: YRWQOIXYDPUTKW-YVLHZVERSA-N
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Description

(4Z)-2-(3-IODOPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that features a unique combination of functional groups, including an iodophenyl group, a propan-2-ylphenyl group, and an oxazol-5-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(3-IODOPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common approach is the condensation of 3-iodoaniline with 4-(propan-2-yl)benzaldehyde under acidic conditions to form the corresponding Schiff base. This intermediate is then cyclized with ethyl chloroformate in the presence of a base to yield the oxazol-5-one ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-pressure synthesis, hydrothermal methods, and catalytic processes can be employed to scale up the production. The choice of solvents, temperature, and reaction time are critical parameters that need to be carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(3-IODOPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazol-5-one ring to other functional groups.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(4Z)-2-(3-IODOPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-2-(3-IODOPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-IODOPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • 2-(3-CHLOROPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Uniqueness

The presence of the iodophenyl group in (4Z)-2-(3-IODOPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for radiolabeling in biological studies. This distinguishes it from similar compounds with different substituents.

Properties

Molecular Formula

C19H16INO2

Molecular Weight

417.2 g/mol

IUPAC Name

(4Z)-2-(3-iodophenyl)-4-[(4-propan-2-ylphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C19H16INO2/c1-12(2)14-8-6-13(7-9-14)10-17-19(22)23-18(21-17)15-4-3-5-16(20)11-15/h3-12H,1-2H3/b17-10-

InChI Key

YRWQOIXYDPUTKW-YVLHZVERSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)I

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)I

Origin of Product

United States

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